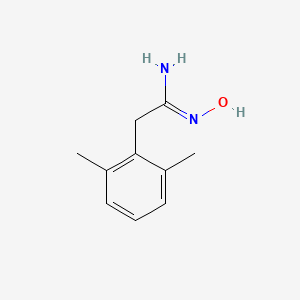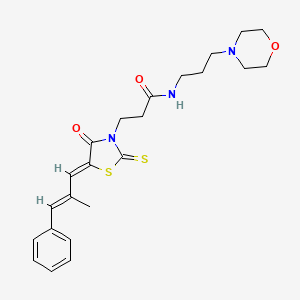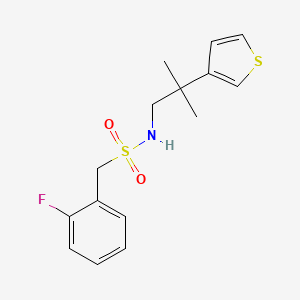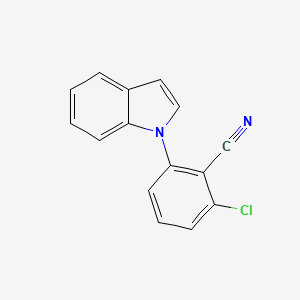
2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide, also known as DMPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of hydroxamic acids, which are known to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. In
Wissenschaftliche Forschungsanwendungen
2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to have anti-tumor effects in several types of cancer cells, including breast, lung, and prostate cancer cells. In neurodegenerative diseases, 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to have neuroprotective effects and may have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. In infectious diseases, 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to have anti-viral effects against several viruses, including HIV and hepatitis C virus.
Wirkmechanismus
The mechanism of action of 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition by 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide may lead to changes in gene expression that contribute to the compound's biological effects.
Biochemical and Physiological Effects:
2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to have a variety of biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells. In neurodegenerative diseases, 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to have antiviral effects by inhibiting viral replication and modulating the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide in lab experiments is its relatively low toxicity compared to other HDAC inhibitors. Additionally, 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to have good solubility in both water and organic solvents, making it easy to work with in the lab. However, one limitation of using 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide, including further exploration of its anti-cancer, neuroprotective, and antiviral effects. Additionally, there is potential for the development of 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide analogs with improved potency and selectivity for specific HDAC isoforms. Finally, the use of 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide in combination with other drugs or treatments may enhance its effectiveness in certain applications.
Synthesemethoden
The synthesis of 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide involves the reaction of 2,6-dimethylaniline with ethyl chloroformate to form 2-(2,6-dimethylphenyl) ethyl carbamate. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide. The yield of this reaction is typically around 70-80%, and the purity of the final product can be determined using high-performance liquid chromatography (HPLC).
Eigenschaften
IUPAC Name |
2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-4-3-5-8(2)9(7)6-10(11)12-13/h3-5,13H,6H2,1-2H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQUTAFQWGCCON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2496056.png)

![1-(4-ethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2496060.png)




![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2496067.png)

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2496072.png)

![Thiadiazol-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496074.png)

![3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine](/img/structure/B2496077.png)